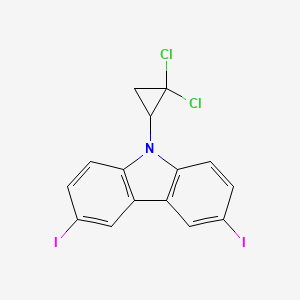
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan synthesis.
Introduction of the Diiodo Substituents: The diiodo groups can be introduced via iodination reactions using iodine or iodine monochloride in the presence of oxidizing agents.
Addition of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be added through a cyclopropanation reaction using dichlorocarbene generated from chloroform and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the diiodo positions.
Oxidation and Reduction: The carbazole core can be oxidized or reduced under appropriate conditions.
Cyclopropane Ring Opening: The dichlorocyclopropyl group can undergo ring-opening reactions in the presence of nucleophiles or under acidic/basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring Opening: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or cyano derivatives.
Oxidation Products: Oxidized carbazole derivatives.
Reduction Products: Reduced carbazole derivatives.
Ring-Opened Products: Linear or branched chain compounds resulting from the ring-opening of the dichlorocyclopropyl group.
Applications De Recherche Scientifique
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Electronics: Application in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigation of its biological activity, including anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s electronic structure allows it to participate in charge transport and light emission processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole is unique due to the presence of both dichlorocyclopropyl and diiodo substituents, which impart distinct chemical and physical properties. This combination of substituents is not commonly found in other carbazole derivatives, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90279-61-1 |
|---|---|
Formule moléculaire |
C15H9Cl2I2N |
Poids moléculaire |
527.9 g/mol |
Nom IUPAC |
9-(2,2-dichlorocyclopropyl)-3,6-diiodocarbazole |
InChI |
InChI=1S/C15H9Cl2I2N/c16-15(17)7-14(15)20-12-3-1-8(18)5-10(12)11-6-9(19)2-4-13(11)20/h1-6,14H,7H2 |
Clé InChI |
IXOHAFOKCDXYGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
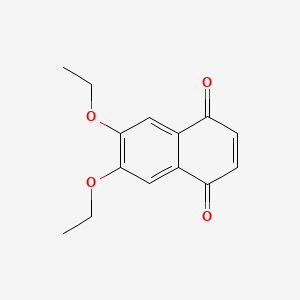
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)
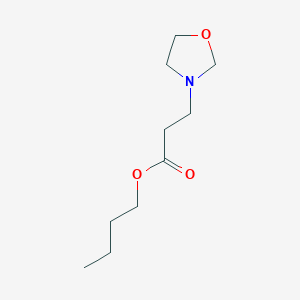
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
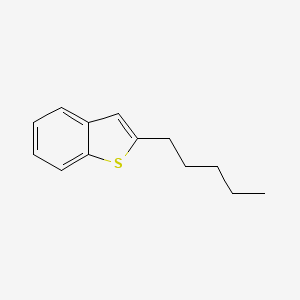
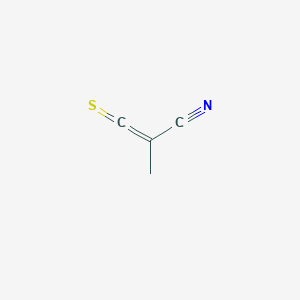
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
